N-(4-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(4-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Substitution Reactions: Introduction of the chloro and methoxy groups on the phenyl rings can be done through electrophilic aromatic substitution reactions.
Thioether Formation: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazole ring or the aromatic rings, potentially altering the compound’s biological activity.
Substitution: The aromatic rings can undergo further substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazole derivatives, dechlorinated products.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of infections and cancer.
Industry: May be used in the development of agrochemicals or other industrial products.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets might include:
Enzymes: Inhibition of cytochrome P450 enzymes, leading to antifungal activity.
Receptors: Modulation of receptor activity, potentially leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative with antifungal activity.
Itraconazole: Used as an antifungal agent with a similar triazole structure.
Voriconazole: A triazole antifungal with a broad spectrum of activity.
Uniqueness
N-(4-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its specific substitution pattern on the phenyl rings and the presence of the sulfanyl group. These structural features may confer distinct biological activities and pharmacokinetic properties compared to other triazole derivatives.
Properties
CAS No. |
476484-54-5 |
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Molecular Formula |
C24H20Cl2N4O2S |
Molecular Weight |
499.4 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H20Cl2N4O2S/c1-15-13-18(26)7-12-21(15)27-22(31)14-33-24-29-28-23(16-3-10-20(32-2)11-4-16)30(24)19-8-5-17(25)6-9-19/h3-13H,14H2,1-2H3,(H,27,31) |
InChI Key |
RQPJDODCKIXUSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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